

An In-depth Technical Guide to the Structure and Chemical Properties of Fosfomycin

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Compound of Interest

Compound Name: **FO-32**

Cat. No.: **B15578572**

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Disclaimer: Initial searches for a compound designated "FO-32" did not yield any specific chemical entity. The information presented herein pertains to Fosfomycin, a well-documented antibiotic, which is presumed to be the intended subject of the query.

This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of Fosfomycin, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Fosfomycin is a broad-spectrum antibiotic with a unique chemical structure, belonging to the phosphonic acid class.^[1] It is characterized by a highly strained epoxide ring, which is crucial for its antibacterial activity.^[2] Discovered in 1969 from *Streptomyces fradiae*, it can also be produced synthetically.^{[2][3]}

Table 1: General Chemical Properties of Fosfomycin

Property	Value	Reference
Molecular Formula	$C_3H_7O_4P$	[1]
Molecular Weight	138.06 g/mol	[1]
CAS Number	23155-02-4	
Appearance	White or almost white powder	
Melting Point	~94°C	
pKa	3.20 ± 0.40 (Predicted)	
Solubility	Good water solubility	[1]

Fosfomycin is commercially available in several salt forms, including Fosfomycin calcium, Fosfomycin trometamol, and Fosfomycin disodium, which are used for oral and intravenous administration respectively.[\[2\]](#)[\[3\]](#)

Table 2: Properties of Common Fosfomycin Salts

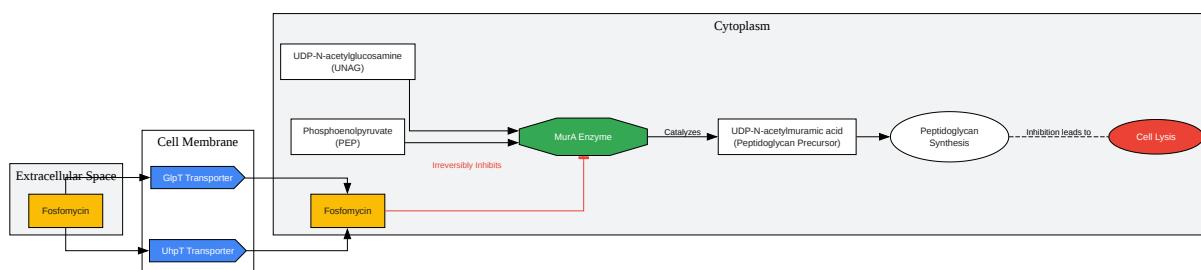
Salt Form	Molecular Formula	Molecular Weight (g/mol)	Administration Route
Fosfomycin Calcium	$C_3H_5CaO_4P$	176.12	Oral
Fosfomycin Trometamol	$C_4H_{11}NO_3 \cdot C_3H_7O_4P$	259.2	Oral
Fosfomycin Disodium	$C_3H_5Na_2O_4P$	182.02	Intravenous

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Fosfomycin exerts its bactericidal effect by inhibiting the initial step of peptidoglycan biosynthesis in the bacterial cell wall.[\[2\]](#)[\[4\]](#)[\[5\]](#) This unique mechanism of action distinguishes it from many other classes of antibiotics.[\[4\]](#)

The key steps in its mechanism of action are:

- **Cellular Uptake:** Fosfomycin enters the bacterial cell via the L-alpha-glycerophosphate and hexose-6-phosphate transporter systems.[6]
- **Enzyme Inhibition:** Once inside the cytoplasm, Fosfomycin irreversibly inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[2][4][5]
- **Peptidoglycan Synthesis Blockade:** MurA catalyzes the formation of UDP-N-acetylmuramic acid from phosphoenolpyruvate (PEP) and UDP-N-acetylglucosamine.[4] By acting as a PEP analog, Fosfomycin covalently binds to the active site of MurA, preventing this crucial step in peptidoglycan precursor formation.[2][5][6]
- **Cell Lysis:** The inhibition of peptidoglycan synthesis leads to a weakened cell wall, resulting in osmotic instability and ultimately, bacterial cell death.[4]



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Fosfomycin's mechanism of action via MurA inhibition.

Quantitative Pharmacokinetic Data

The pharmacokinetic properties of Fosfomycin can vary depending on the salt form and route of administration. The following table summarizes key pharmacokinetic parameters for oral Fosfomycin trometamol.

Table 3: Pharmacokinetic Parameters of Oral Fosfomycin Trometamol (3g dose)

Parameter	Mean Value	Reference
Cmax (Maximum Concentration)	22 - 32 µg/mL	
Tmax (Time to Maximum Concentration)	2.0 - 2.5 hours	
AUC (Area Under the Curve)	181 - 228 µg/mL·h	
Oral Bioavailability	34% - 58%	
Urinary Excretion (unchanged)	32% - 50%	

Experimental Protocols

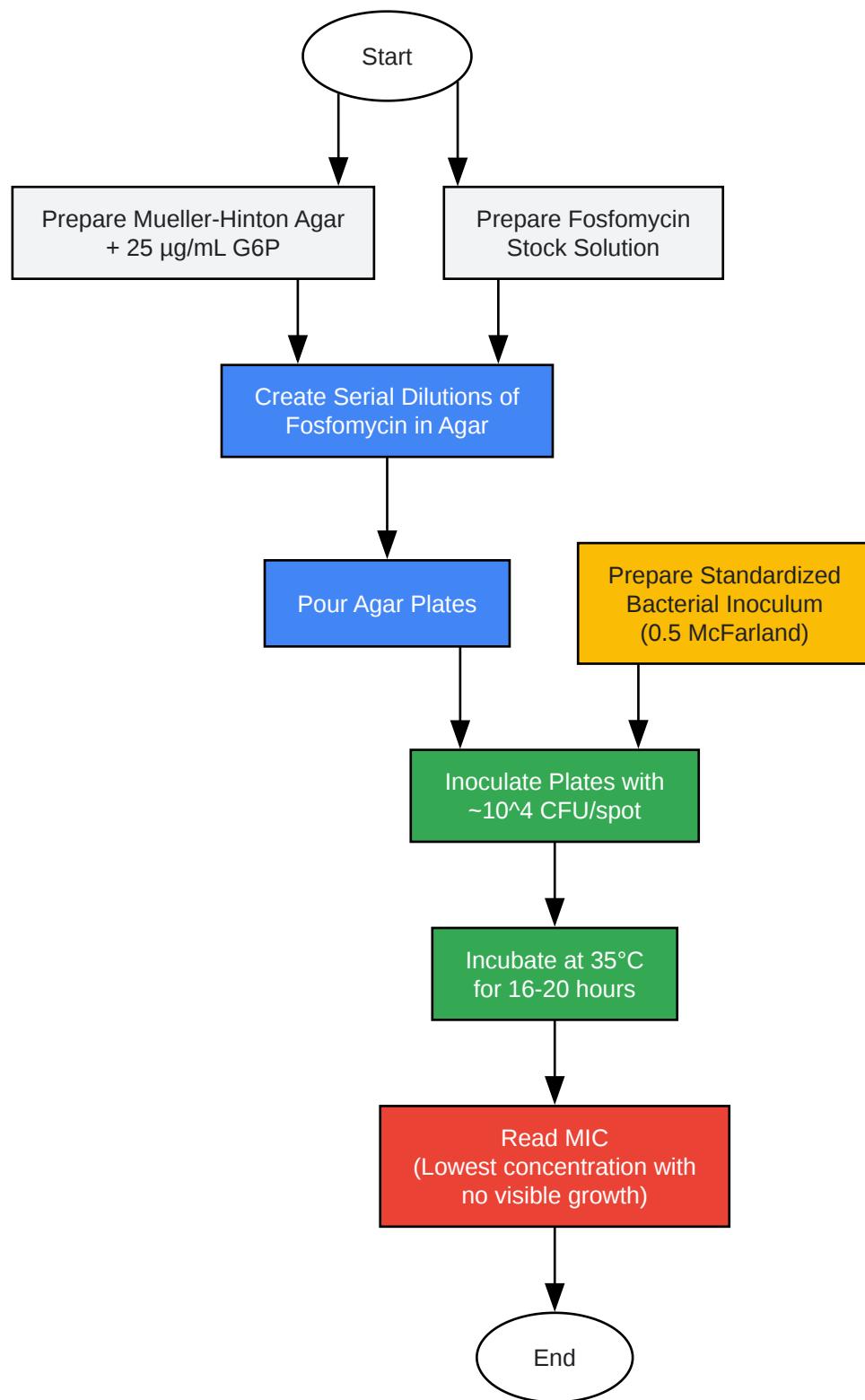
The agar dilution method is the recommended standard for determining the MIC of Fosfomycin.

Principle: A series of agar plates containing doubling dilutions of Fosfomycin are prepared. A standardized inoculum of the test microorganism is then spotted onto the surface of each plate. The MIC is the lowest concentration of the antibiotic that inhibits visible growth after incubation.

Detailed Methodology:

- **Media Preparation:** Mueller-Hinton Agar (MHA) is prepared according to the manufacturer's instructions. For Fosfomycin testing, the MHA must be supplemented with glucose-6-phosphate (G6P) to a final concentration of 25 µg/mL.^[7] The G6P is necessary to induce the bacterial transport systems that uptake Fosfomycin.
- **Antibiotic Stock Solution:** A stock solution of Fosfomycin is prepared in a suitable solvent (e.g., sterile distilled water) at a high concentration.

- **Serial Dilutions:** The Fosfomycin stock solution is serially diluted in molten MHA (cooled to 45-50°C) to achieve the desired final concentrations (e.g., 0.25 to 256 µg/mL).[8] A growth control plate containing no antibiotic is also prepared.
- **Inoculum Preparation:** The test bacterial strain is grown on a suitable agar medium to obtain isolated colonies. A suspension of the bacteria is prepared in a sterile broth or saline and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL. This suspension is then typically diluted 1:10.[8]
- **Inoculation:** A standardized volume (e.g., 2 µL) of the diluted bacterial suspension, containing approximately 10^4 CFU, is spotted onto the surface of the agar plates, starting from the growth control and then from the lowest to the highest antibiotic concentration.[8]
- **Incubation:** The inoculated plates are incubated at $35 \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.
- **Reading the MIC:** After incubation, the plates are examined for bacterial growth. The MIC is recorded as the lowest concentration of Fosfomycin that completely inhibits visible growth. Pinpoint colonies or a faint haze should be disregarded.[8]



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